5,7-Difluoroquinolin-3-ol
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Overview
Description
5,7-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, 3-fluoro-5-aminoquinoline can be used as a starting material, which undergoes a series of reactions including cyclization and fluorination to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, hydroquinolines, and quinolin-3-one derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Difluoroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new antibacterial, antineoplastic, and antiviral agents.
Industry: The compound is used in the production of liquid crystals and as a component in various dyes
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death. This mechanism is similar to that of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 7-Fluoroquinoline
- 3-Fluoroquinoline
Uniqueness
5,7-Difluoroquinolin-3-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
IUPAC Name |
5,7-difluoroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJYQSSWQTPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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